1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione
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Overview
Description
1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of both hydroxy and methoxy functional groups attached to phenyl rings, which are connected by an ethane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a base, followed by oxidation to form the desired diketone. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and electron-donating interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-hydroxyphenyl)-2-phenylethane-1,2-dione
- 1-(4-methoxyphenyl)-2-phenylethane-1,2-dione
- 1-(4-hydroxyphenyl)-2-(4-chlorophenyl)ethane-1,2-dione
Uniqueness
1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54945-19-6 |
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Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C15H12O4/c1-19-13-8-4-11(5-9-13)15(18)14(17)10-2-6-12(16)7-3-10/h2-9,16H,1H3 |
InChI Key |
ICKVHROPXNRYQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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